Methionine enkephalinamide acetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methionine enkephalinamide acetate salt is a synthetic peptide compound with the empirical formula C27H36N6O6S and a molecular weight of 572.68 g/mol . It is a derivative of methionine enkephalin, an endogenous opioid peptide that plays a role in regulating pain and immune responses . This compound is often used in scientific research due to its stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methionine enkephalinamide acetate salt is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and purification by HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methionine enkephalinamide acetate salt undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine residues.
Substitution: Various peptide analogs with modified amino acid sequences.
Scientific Research Applications
Methionine enkephalinamide acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in cell signaling and immune response modulation.
Medicine: Explored for its potential therapeutic effects in pain management and immune system regulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Methionine enkephalinamide acetate salt exerts its effects by binding to opioid receptors, specifically the µ and δ opioid receptors . This binding leads to the activation of intracellular signaling pathways that modulate pain perception and immune responses. The compound also influences the expression of cyclin-dependent kinases p16 and p21, which regulate cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Leucine enkephalinamide: Another enkephalin derivative with similar opioid receptor binding properties.
[D-Ala2]-Methionine enkephalinamide: A synthetic analog with enhanced stability and resistance to enzymatic degradation.
Uniqueness
Methionine enkephalinamide acetate salt is unique due to its specific amino acid sequence and the presence of the methionine residue, which imparts distinct biological activities. Its stability and bioactivity make it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
acetic acid;2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O6S.C2H4O2/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18;1-2(3)4/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOHIWKHLZWLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N6O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.